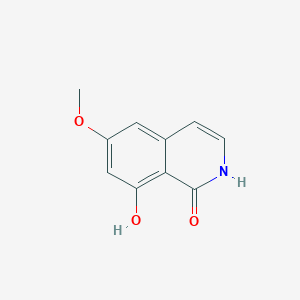

8-Hydroxy-6-methoxy-2H-isoquinolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-6-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-4-6-2-3-11-10(13)9(6)8(12)5-7/h2-5,12H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMROBSLLNQNLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CNC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Bioproduction Research of 8 Hydroxy 6 Methoxy 2h Isoquinolin 1 One

Natural Sources and Isolation Strategies

The isoquinoline (B145761) and isoquinolinone scaffolds are frequently identified in metabolites produced by bacteria, particularly those from the phylum Actinobacteria, which includes the prolific genera Streptomyces and Micromonospora. These soil- and marine-dwelling bacteria are renowned for their capacity to synthesize a wide array of secondary metabolites, many of which possess therapeutic properties.

Although the isolation of 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one has not been specifically reported, numerous related compounds have been discovered from these microbial sources. For instance, the isoquinolinequinone alkaloid mansouramycin D was identified from the bacterium Streptomyces albus Del14. nih.gov The discovery of such analogs strongly suggests that genera like Streptomyces are promising sources for identifying novel isoquinolinones, including this compound, through systematic screening and characterization of their metabolic products. The search for novel natural products often involves large-scale screening of microbial extracts, followed by detailed chemical analysis to identify and characterize the compounds produced.

Table 1: Examples of Isoquinoline-Related Alkaloids from Microbial Sources

| Compound Name | Producing Organism | Reference |

| Mansouramycin D | Streptomyces albus Del14 | nih.gov |

| Quinomycin B | Streptomyces sp. 732 | nih.gov |

| Roseoflavin | Streptomyces davaonensis | nih.gov |

| Clavulanic Acid | Streptomyces clavuligerus | mdpi.com |

Advanced Extraction and Chromatographic Purification Methodologies in Natural Product Research

The isolation of a pure natural product from a complex biological matrix, such as a microbial fermentation broth, is a multi-step process that relies on advanced extraction and purification techniques. The general workflow is designed to separate the target molecule based on its specific physicochemical properties, such as polarity, size, and charge.

Extraction: The initial step involves extracting the metabolites from the microbial culture. This typically begins with separating the biomass (cells) from the liquid culture medium (supernatant). The target compound may be intracellular or extracellular. Solvent extraction is a common method, using organic solvents like ethyl acetate, methanol, or chloroform (B151607) to partition the compounds of interest from the aqueous broth or cell lysate. nih.gov More advanced techniques such as solid-phase extraction (SPE) can also be used for initial sample cleanup and concentration, where the extract is passed through a solid sorbent that selectively retains the target compounds.

Chromatographic Purification: Following extraction, the crude extract contains a mixture of many different compounds. Chromatographic techniques are essential for separating the target molecule to a high degree of purity. This process often involves several stages:

Column Chromatography: A widely used preparative technique where the crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a gradient of solvents (the mobile phase) is passed through the column, and compounds are separated based on their differential adsorption to the stationary phase. jst.go.jp

Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC): These are higher-resolution versions of column chromatography. HPLC, in particular, uses very small particle sizes for the stationary phase and high pressure to move the solvent, allowing for excellent separation of complex mixtures. Preparative HPLC is often the final step to obtain a highly purified compound. researchgate.net

Countercurrent Chromatography (CCC): This is a liquid-liquid separation technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption or degradation of the sample. It is particularly useful for purifying polar compounds. researchgate.net

Throughout the purification process, fractions are collected and analyzed (e.g., by thin-layer chromatography or analytical HPLC) to track the presence of the target compound, often guided by a biological assay or spectroscopic signature.

Biosynthetic Pathways and Precursors

The biosynthesis of complex natural products like this compound is a fascinating process governed by a series of specific enzymatic reactions. While the exact pathway for this compound is unelucidated, a plausible route can be proposed by examining the biosynthesis of other known isoquinoline alkaloids in microorganisms.

The biosynthesis of most isoquinoline alkaloids, regardless of their origin, typically starts from an aromatic amino acid. nih.gov Two primary routes are known:

Tyrosine-based Pathway: This is the most common route for isoquinoline alkaloids in plants and many microbes. The pathway begins with the amino acid tyrosine, which undergoes a series of modifications and condensations to form the core isoquinoline scaffold. nih.gov

Tryptophan-based Pathway: A novel biosynthetic pathway was recently discovered in Streptomyces albus for the production of mansouramycin D, which uses tryptophan instead of tyrosine as the primary precursor for the isoquinoline core. nih.gov

It is also possible that the isoquinolinone core is assembled by a Type III polyketide synthase (PKS) . These enzymes catalyze the iterative condensation of small carboxylic acid units (like acetyl-CoA and malonyl-CoA) to build a polyketide chain, which can then be cyclized by the same enzyme to form aromatic scaffolds. mdpi.comfrontiersin.org

For this compound, a plausible route could involve the condensation of a precursor derived from an aromatic amino acid with units derived from primary metabolism, likely assembled by a PKS or a related enzymatic complex. The specific arrangement of the hydroxyl and methoxy (B1213986) groups would be installed by subsequent tailoring reactions.

The construction of this compound from basic precursors requires a series of specific enzymatic transformations to form the carbon skeleton and add the correct functional groups. These "tailoring enzymes" modify the core structure to create the final natural product.

Key enzymatic steps would likely include:

Condensation and Cyclization: An initial enzyme, such as a PKS or a non-ribosomal peptide synthetase (NRPS)-like enzyme, would catalyze the condensation of precursors and the subsequent cyclization to form the bicyclic isoquinolinone ring system. nih.gov

Hydroxylation: The hydroxyl group at the C-8 position is likely installed by a monooxygenase, often a cytochrome P450-dependent enzyme. These enzymes are common in secondary metabolite pathways and use molecular oxygen to hydroxylate specific positions on the scaffold.

O-Methylation: The methoxy group at the C-6 position is formed by the action of an O-methyltransferase (OMT). These enzymes transfer a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate. nih.gov

Research into these enzymatic transformations often involves heterologous expression of the responsible genes in a host like E. coli, followed by purification of the enzyme and in vitro assays with proposed substrates to confirm its function.

Table 2: Putative Enzyme Classes in the Biosynthesis of this compound

| Enzyme Class | Putative Function | Precursor/Substrate |

| Polyketide Synthase (PKS) | Assembly and cyclization of the isoquinolinone core | Amino acid-derived starter unit, Malonyl-CoA |

| Monooxygenase (e.g., P450) | Addition of hydroxyl group at C-8 | Isoquinolinone intermediate |

| O-Methyltransferase (OMT) | Addition of methyl group at C-6 | 6,8-dihydroxy-isoquinolinone intermediate |

Genetic Basis of Biosynthesis in Producing Organisms

In bacteria like Streptomyces, the genes encoding the enzymes for a specific secondary metabolite pathway are almost always located together on the chromosome in a contiguous block known as a Biosynthetic Gene Cluster (BGC) . hilarispublisher.comyoutube.com This clustering facilitates the co-regulation of all the genes required to produce the final compound.

A hypothetical BGC for this compound would be expected to contain:

Core scaffold-synthesizing genes: One or more genes for a PKS or NRPS-like enzyme that builds the isoquinolinone ring.

Tailoring enzyme genes: Genes encoding the hydroxylase and methyltransferase responsible for the specific functional groups.

Regulatory genes: Genes that encode proteins (e.g., transcription factors) that control when the BGC is turned on or off, often in response to nutritional signals or developmental stages of the bacterium. nih.gov

Transporter genes: Genes for proteins that export the final product out of the cell, which can also confer self-resistance to the organism if the compound is toxic.

The identification of such BGCs is now greatly accelerated by genome sequencing and specialized bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell), which can mine bacterial genomes for potential BGCs. youtube.com Once a candidate BGC is identified, its function can be confirmed through genetic experiments, such as gene knockouts to abolish production or heterologous expression of the entire cluster in a well-behaved host strain to produce the compound. nih.gov

Synthetic Methodologies for 8 Hydroxy 6 Methoxy 2h Isoquinolin 1 One and Its Derivatives

Total Synthesis Approaches to 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one

The total synthesis of this compound, also known as thalifoline, and its analogues has been accomplished through various strategies that primarily focus on the construction of the core isoquinolinone ring system. These approaches can be broadly categorized into classical cyclization methods and modern catalytic annulation reactions.

Classical methods for the formation of the isoquinolinone ring often rely on intramolecular cyclization reactions of appropriately substituted acyclic precursors. The Bischler-Napieralski reaction is a cornerstone in isoquinoline (B145761) synthesis and has been adapted for the preparation of isoquinolinones. wikipedia.orgwikipedia.orgorganic-chemistry.orgresearchgate.netpharmaguideline.com This reaction typically involves the cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org

An efficient synthesis of thalifoline, a methylated derivative of the target compound, highlights a modified Bischler-Napieralski-type cyclization. thieme-connect.com In this multi-step approach, a key intermediate carbamate (B1207046) undergoes cyclization using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 4-dimethylaminopyridine (B28879) (DMAP) to form the lactam ring under mild conditions and in excellent yield. thieme-connect.com The general mechanism for the Bischler-Napieralski reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org

Other classical strategies include the Pictet-Gams reaction, which is a variation of the Bischler-Napieralski reaction that utilizes a β-hydroxy-β-phenethylamide to yield an isoquinoline directly. wikipedia.org

Table 1: Comparison of Classical Cyclization Reagents

| Reagent | Conditions | Notes |

| POCl₃ | Refluxing acidic conditions | Widely used, effective for electron-rich systems. wikipedia.orgorganic-chemistry.org |

| P₂O₅ in refluxing POCl₃ | High temperature | More effective for reactants lacking electron-donating groups. wikipedia.org |

| Tf₂O / DMAP | Mild conditions | Used in modified Bischler-Napieralski reactions, often providing high yields. thieme-connect.com |

In recent years, transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful and atom-economical methods for the synthesis of isoquinolinones. nih.gov These methods often involve the reaction of a benzamide (B126) derivative with an alkyne or other coupling partner, catalyzed by metals such as rhodium, palladium, or cobalt.

While a direct catalytic synthesis of this compound is not extensively reported, numerous studies on related isoquinolinone structures demonstrate the potential of this approach. For instance, rhodium(III)-catalyzed C-H activation/annulation of benzamides with alkynes provides a regioselective route to substituted isoquinolinones. These reactions typically proceed via a C-H bond cleavage directed by the amide group, followed by insertion of the alkyne and reductive elimination to form the heterocyclic ring.

Palladium-catalyzed reactions have also been employed for isoquinolinone synthesis. These can involve various mechanistic pathways, including Heck-type cyclizations or C-H activation/annulation cascades. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity.

The functionalization of the pre-formed isoquinolinone core is a valuable strategy for accessing a diverse range of derivatives. Regioselective C-H functionalization has become a prominent tool in this regard, allowing for the direct introduction of substituents at specific positions of the heterocyclic ring. mdpi.comnih.gov

For the this compound scaffold, the electronic properties of the ring and the directing capabilities of the existing substituents play a key role in determining the site of functionalization. The hydroxy and methoxy (B1213986) groups are electron-donating and can direct electrophilic substitution. Modern catalytic methods, often utilizing transition metals like rhodium or palladium, can achieve regioselectivity that is complementary to classical electrophilic aromatic substitution. researchgate.net For example, directing groups can be temporarily installed to guide a metal catalyst to a specific C-H bond for functionalization.

Stereoselective Synthesis of Enantiopure Isoquinolinone Derivatives

The synthesis of enantiopure isoquinolinone derivatives is of great interest, as many biologically active isoquinoline alkaloids are chiral. clockss.org Asymmetric synthesis strategies can be broadly divided into two categories: the use of chiral auxiliaries and catalytic asymmetric methods. acs.org

In the chiral auxiliary approach, a chiral moiety is appended to the starting material, which directs the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is established, the auxiliary is removed.

Catalytic asymmetric synthesis offers a more atom-economical approach. This can involve the use of chiral metal catalysts or organocatalysts to control the stereoselectivity of the isoquinolinone ring formation or a subsequent functionalization step. For example, asymmetric reduction of a 3,4-dihydroisoquinoline (B110456) intermediate, formed via a Bischler-Napieralski reaction, can be achieved using a chiral reducing agent to furnish an enantiomerically enriched tetrahydroisoquinoline. clockss.org Homogeneous catalytic hydrogenation using chiral ruthenium complexes has shown outstanding results in the stereoselective reduction of C=N double bonds in related systems. clockss.org

Chemoenzymatic Synthetic Routes to this compound Analogues

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. nih.gov While specific chemoenzymatic routes to this compound are not well-documented, the general principles can be applied to the synthesis of its analogues.

Enzymes can be employed for key steps such as the stereoselective reduction of ketones or imines, the hydrolysis of esters or amides, or the formation of C-C bonds. For example, a laccase/TEMPO system can be used for the oxidation of benzylic alcohols to the corresponding aldehydes, which can then undergo a Pictet-Spengler reaction to form tetrahydroisoquinolines in a one-pot process. mdpi.com The biosynthesis of isoquinoline alkaloids involves a series of enzyme-catalyzed reactions, and these enzymes, or engineered versions thereof, could potentially be used in vitro to construct the isoquinolinone core or to modify it with high selectivity. numberanalytics.com

Table 2: Potential Enzymatic Reactions in Isoquinolinone Synthesis

| Enzyme Class | Reaction Type | Potential Application |

| Oxidoreductases (e.g., Laccase) | Oxidation | Synthesis of aldehyde precursors for cyclization. mdpi.com |

| Hydrolases (e.g., Lipase) | Kinetic Resolution | Separation of enantiomers of chiral intermediates. |

| Transferases (e.g., Methyltransferase) | Methylation | Regioselective methylation of hydroxyl groups. nih.gov |

Solid-Phase Synthesis Applications for Isoquinolinone Scaffolds

Solid-phase organic synthesis (SPOS) has become a powerful tool for the rapid generation of libraries of small molecules for drug discovery. This methodology has been successfully applied to the synthesis of isoquinolinone derivatives. ncu.edu.tw The key principle of SPOS is the attachment of a starting material to a solid support (resin), followed by a series of chemical transformations. The product is then cleaved from the resin in the final step.

A traceless solid-phase synthetic approach for isoquinolinones has been developed using the Bischler-Napieralski cyclization. ncu.edu.tw In this method, the starting material is attached to the resin via a linker that is cleaved without leaving any residual atoms in the final product. This approach allows for the introduction of a variety of substituents on the aromatic ring of the isoquinolinone, leading to the generation of diverse libraries with high purity. ncu.edu.tw The use of solid-phase synthesis can facilitate purification, as excess reagents and by-products can be removed by simple filtration.

Advanced Chemical Modification and Derivatization Studies of 8 Hydroxy 6 Methoxy 2h Isoquinolin 1 One

Strategies for Structural Diversification

Structural diversification of the 8-hydroxy-6-methoxy-2H-isoquinolin-1-one scaffold is pursued to create novel analogues with potentially enhanced properties. These strategies involve targeted modifications at its key functional groups and the core heterocyclic ring system.

The phenolic hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the benzene ring portion of the molecule are primary targets for functionalization. These groups significantly influence the molecule's electronic properties, solubility, and potential for hydrogen bonding. nih.gov

The phenolic hydroxyl group is particularly reactive and serves as a versatile handle for various chemical transformations. mdpi.commdpi.com Common modifications include:

O-Alkylation: Reaction with alkyl halides in the presence of a base to form ethers. This modification can alter the compound's lipophilicity and steric profile.

O-Acylation: Esterification with acyl chlorides or anhydrides to produce esters. This is a common strategy in prodrug design, where the ester linkage can be cleaved by metabolic enzymes in vivo. mdpi.com

Formation of Carbamates: Reaction with isocyanates to yield carbamate (B1207046) derivatives.

Formation of Sulfonates: Reaction with sulfonyl chlorides to produce sulfonate esters, which can also act as leaving groups for further nucleophilic substitution reactions.

The methoxy group is generally less reactive than the hydroxyl group. However, it can be modified, typically through:

O-Demethylation: Cleavage of the methyl ether to yield a free hydroxyl group. This creates a catechol-like structure (a dihydroxy-substituted benzene ring) which can be a target for further derivatization or may possess different biological properties. Reagents like boron tribromide (BBr₃) are commonly used for this purpose.

| Functional Group | Reaction Type | Reagent Class | Resulting Functional Group | Potential Application |

|---|---|---|---|---|

| 8-Hydroxyl | O-Alkylation | Alkyl Halide (e.g., R-Br) | Ether (O-R) | Modify lipophilicity |

| 8-Hydroxyl | O-Acylation | Acyl Chloride (e.g., R-COCl) | Ester (O-CO-R) | Prodrug design |

| 6-Methoxy | O-Demethylation | Lewis Acid (e.g., BBr₃) | Hydroxyl (-OH) | Expose a new reactive site |

Altering the core isoquinoline (B145761) ring system is a key strategy for creating structurally unique derivatives. This can be achieved through various synthetic methods that target the C-H bonds of the aromatic ring or add new cyclic structures.

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methoxy groups directs electrophiles to specific positions on the benzene ring portion of the isoquinoline nucleus. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce new substituents.

C-H Activation/Functionalization: Modern synthetic methods involving transition-metal catalysis (e.g., using rhodium, ruthenium, or palladium) allow for the direct functionalization of C-H bonds. researchgate.net This enables the introduction of alkyl, aryl, or other groups at positions that are not accessible through classical electrophilic substitution.

Annulation Reactions: These reactions involve the construction of a new ring fused to the existing isoquinoline scaffold. nih.govnih.gov For instance, rhodium(III)-catalyzed [4+2] annulation of related benzamides with alkynes can yield more complex, polycyclic isoquinolinone structures. nih.gov

Cross-Coupling Reactions: If a halogen atom is first introduced onto the ring system (e.g., via electrophilic halogenation), it can be used as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Introducing substituents and linkers, particularly at the N-2 position of the lactam ring, is a highly effective method for generating diverse libraries of compounds. The nitrogen atom's lone pair can be readily functionalized.

N-Alkylation and N-Arylation: The hydrogen atom on the nitrogen can be substituted with a wide variety of alkyl, benzyl, or aryl groups using appropriate electrophiles under basic conditions. This is a common diversification point in the synthesis of isoquinolinone libraries.

Linker Attachment: Functionalized linkers can be attached to the N-2 position. These linkers can vary in length, flexibility, and chemical nature (e.g., alkyl chains, polyethylene glycol chains). mdpi.com The end of the linker can be capped with another functional group, allowing for the attachment of other molecules of interest, a strategy relevant for bioconjugation or the development of dual-action compounds. ijpsonline.com

| Modification Site | Strategy | Description | Example Reaction |

|---|---|---|---|

| Benzene Ring | C-H Activation | Directly converts a C-H bond to a C-C or C-X bond using a metal catalyst. researchgate.net | Palladium-catalyzed arylation |

| Isoquinoline Core | Annulation | Builds a new ring onto the existing scaffold. nih.gov | Rhodium-catalyzed [4+2] annulation |

| N-2 Position | N-Alkylation | Adds an alkyl or aryl side chain to the lactam nitrogen. | Reaction with an alkyl halide (R-X) |

| N-2 Position | Linker Attachment | Introduces a bifunctional spacer for further conjugation. mdpi.com | Reaction with a linker like ethyl bromoacetate |

Library Synthesis and Combinatorial Chemistry Approaches for Isoquinolinone Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse collections of related molecules, known as chemical libraries. nih.govrjpbcs.com This approach is highly applicable to the this compound scaffold due to its multiple points for diversification. The goal is to systematically combine a set of "building blocks" in a repetitive fashion to generate a large array of distinct molecular entities. wikipedia.org

A common strategy for creating isoquinoline libraries involves the preparation and subsequent activation of isoquinolin-1(2H)-one intermediates. nih.gov For the target scaffold, a combinatorial approach could involve:

Solid-Phase Synthesis: The isoquinolinone core could be anchored to an insoluble polymer support (a resin) via its phenolic hydroxyl group. Attaching the scaffold to a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each reaction step. ijpsonline.comwikipedia.org

Split-and-Pool Synthesis: This is an efficient method for creating very large libraries. wikipedia.org The resin with the anchored scaffold is divided into multiple portions. A different building block (e.g., a unique alkyl halide for N-alkylation) is added to each portion. Afterwards, all the portions are recombined ("pooled"), mixed, and then split again for the next reaction step (e.g., acylation at a newly deprotected second hydroxyl group). This process allows for the exponential generation of unique compounds on individual resin beads.

Library Generation: By applying this methodology, a library could be synthesized where diversity is introduced at the N-2 position (via alkylation) and the O-8 position (via acylation with a variety of carboxylic acids). After the synthesis is complete, the final compounds are cleaved from the resin for screening.

Prodrug Design and Bioconjugation Strategies for this compound (Research Concept)

The inherent chemical features of this compound make it a suitable candidate for the conceptual design of prodrugs and bioconjugates.

Prodrug Design: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. The primary goal is to improve physicochemical or pharmacokinetic properties. The phenolic hydroxyl group at the C-8 position is an ideal site for prodrug modification. mdpi.com It can be masked with a promoiety, such as an ester, carbonate, or phosphate group. This promoiety would be designed to be cleaved by endogenous enzymes (e.g., esterases), releasing the active 8-hydroxy compound at the target site. This strategy could potentially enhance oral bioavailability, increase solubility, or prolong the duration of action.

Bioconjugation: This strategy involves covalently linking the isoquinolinone molecule to a larger biomolecule, such as a peptide, antibody, or oligonucleotide, to create a hybrid molecule with tailored properties. For example, conjugation to a tumor-targeting antibody could selectively deliver the compound to cancer cells. To achieve this, the isoquinolinone scaffold would first need to be functionalized with a linker containing a reactive handle suitable for bioconjugation chemistry (e.g., a terminal alkyne or azide for "click chemistry," a maleimide for reaction with thiols, or an activated ester for reaction with amines). This linker could be installed at the N-2 position or attached to the C-8 oxygen.

Isotopic Labeling for Mechanistic and Tracer Studies

Isotopic labeling involves replacing one or more atoms in a molecule with their isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C or ¹⁴C). This technique is invaluable for elucidating reaction mechanisms and for conducting metabolic tracer studies.

Mechanistic Elucidation: Isotopic labeling can provide deep insights into how a chemical reaction proceeds. For instance, in studies of isoquinolinone synthesis via oxidation of isoquinolinium salts, labeling experiments using ¹⁸O-labeled water (H₂¹⁸O) have been conducted. rsc.org These studies can definitively determine the source of the oxygen atom in the newly formed carbonyl group, confirming whether it comes from atmospheric oxygen or from the solvent (water). rsc.org Furthermore, deuterium (²H) labeling can be used to probe for kinetic isotope effects. A significant kinetic isotope effect upon replacing a C-H bond with a C-D bond can help distinguish between different proposed mechanisms, such as a direct C-H insertion versus an electrophilic aromatic substitution pathway in functionalization reactions. nih.gov

Tracer Studies: If the isoquinolinone scaffold were to be developed as a therapeutic agent, labeling it with a radioactive isotope (like ¹⁴C) or a stable heavy isotope (like ¹³C) would allow its journey through a biological system to be tracked. These tracer studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.

Biological Activities and Molecular Interactions of 8 Hydroxy 6 Methoxy 2h Isoquinolin 1 One and Its Analogues Pre Clinical Research Focus

Anticancer Research Applications

The isoquinolinone core is a key feature in many compounds investigated for their potential as anticancer agents. nih.gov Research has explored their efficacy against a wide range of human cancer cell lines, including those of the breast, colon, lung, ovaries, and melanoma. univ.kiev.uadrugdiscoverytoday.com

Cytotoxic Effects in Cancer Cell Lines (in vitro)

A primary strategy in anticancer drug discovery is the identification of compounds that exhibit cytotoxicity, or the ability to kill cancer cells. Numerous isoquinolin-1-one analogues have demonstrated potent cytotoxic effects against various human cancer cell lines in laboratory settings. For instance, a series of 3-aryl-1-isoquinolinamine derivatives showed excellent cytotoxicity against eight different human cancer cell types. drugdiscoverytoday.com Similarly, 3-aminoisoquinolin-1(2H)-one derivatives, particularly those with thiazolyl or pyrazolyl substituents, have been identified as effective inhibitors of tumor cell growth across a broad panel of cancer cell lines. univ.kiev.uauniv.kiev.ua The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Isoquinolinone Analogue | Cancer Cell Line | Reported IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Compound 10a (d-phenylalanine derivative) | AGS (gastric adenocarcinoma) | 3.06 | nih.gov |

| Compound 10a (d-phenylalanine derivative) | SK-MES-1 (lung cancer) | 4.84 | nih.gov |

| Compound 10a (d-phenylalanine derivative) | J82 (bladder carcinoma) | 0.58 | nih.gov |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (breast cancer) | <10 | univ.kiev.ua |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF7 (breast cancer) | <10 | univ.kiev.ua |

| Compound 4f (a 3-acyl isoquinolin-1(2H)-one) | MCF-7 (breast cancer) | ~5 | nih.gov |

| Compound 4f (a 3-acyl isoquinolin-1(2H)-one) | MDA-MB-231 (breast cancer) | ~10 | nih.gov |

| B01002 | SKOV3 (ovarian cancer) | 7.65 µg/mL | nih.gov |

| C26001 | SKOV3 (ovarian cancer) | 11.68 µg/mL | nih.gov |

Apoptosis Induction and Cell Cycle Arrest Mechanisms in Cancer Models

Beyond general cytotoxicity, researchers investigate the specific mechanisms by which these compounds kill cancer cells. Two common mechanisms are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Several isoquinolinone derivatives have been shown to trigger apoptosis in cancer cells. For example, a novel 3-acyl isoquinolin-1(2H)-one, compound 4f, was found to induce apoptosis in breast cancer cells by up-regulating the pro-apoptotic protein Bax, down-regulating the anti-apoptotic protein Bcl-2, and activating caspases 3, 7, and 9. nih.gov The activation of these caspases is a hallmark of the intrinsic, or mitochondrial-mediated, apoptosis pathway. nih.gov Some isoquinoline (B145761) derivatives have also been found to induce GSDME-mediated pyroptosis, another form of programmed cell death. nih.gov

In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest. This prevents the cells from dividing and growing. Studies have shown that isoquinolinone analogues can arrest the cell cycle at different phases. For instance, compound 4f was reported to arrest breast cancer cells at the G2 phase. nih.gov Other studies on related chalcone (B49325) derivatives incorporating an isoquinoline moiety have demonstrated cell growth arrest at the G1 phase, preventing the transition to the S phase where DNA replication occurs. researchgate.netbenthamdirect.com

Modulation of Oncogenic Signaling Pathways by Isoquinolinone Derivatives

Cancer development and progression are often driven by the dysregulation of cellular signaling pathways. The mitogen-activated protein kinase (MAPK) pathway is one such critical network that controls cell proliferation, differentiation, and survival. Several studies have indicated that isoquinolinone derivatives can exert their anticancer effects by interfering with these pathways. Specifically, the 3-acyl isoquinolin-1(2H)-one derivative, 4f, was shown to inhibit the MEK/ERK and p38 MAPK pathways in breast cancer cells. nih.gov By blocking these oncogenic signals, the compound can effectively suppress tumor cell growth and survival.

In vivo Efficacy Studies in Animal Models (pre-clinical)

To evaluate the translational potential of these compounds, their efficacy is tested in living organisms, typically in animal models of cancer. An isoquinolinamine analogue, RX-8243, was shown to significantly inhibit tumor growth in a mouse model where paclitaxel-resistant human colorectal cancer cells had been implanted. drugdiscoverytoday.com In another study, two isoquinoline derivatives, B01002 and C26001, were evaluated in a xenograft mouse model of ovarian cancer. nih.gov Both compounds demonstrated significant tumor reduction compared to the control group, with tumor growth inhibition of 99.53% for B01002 and 84.23% for C26001. nih.gov These in vivo studies confirmed that the compounds inhibited tumor cell proliferation and induced apoptosis within the tumors, consistent with the in vitro findings. nih.gov

Anti-inflammatory Research

Inflammation is a critical biological process that, when dysregulated, can contribute to various diseases, including cancer. The isoquinoline scaffold is present in many alkaloids known for their anti-inflammatory properties. researchgate.netnih.gov Consequently, synthetic isoquinolinone derivatives have also been investigated for their potential to modulate inflammatory responses.

Inhibition of Pro-inflammatory Mediators (e.g., NO, cytokines) in Cellular Models

Pre-clinical research has demonstrated that various isoquinoline and isoquinolinone derivatives can suppress the production of key pro-inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov These mediators include nitric oxide (NO), a signaling molecule that can be excessively produced during inflammation, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov

The mechanism of action often involves the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing NO and prostaglandins, respectively. nih.govnih.gov Furthermore, some derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) and MAPK signaling pathways, which are central to the inflammatory response. nih.govfrontiersin.org

| Isoquinolinone Analogue | Cellular Model | Inhibited Mediator(s) | Summary of Effect |

|---|---|---|---|

| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101) | LPS-stimulated BV2 microglial cells | NO, IL-6, TNF-α | Potent suppression of pro-inflammatory mediators. nih.gov |

| CYY054c | LPS-stimulated macrophages | NO (via iNOS), TNF-α, IL-1β, IL-6 | Reduced the release of multiple pro-inflammatory cytokines and expression of iNOS and COX-2. nih.govresearchgate.net |

| Litcubanine A (Isoquinoline Alkaloid) | LPS-stimulated macrophages | NO (via iNOS), TNF-α, IL-1β | Inhibited secretion of inflammatory factors via suppression of the NF-κB pathway. frontiersin.org |

| Tetrandrine (Isoquinoline Alkaloid) | LPS-induced microglial cells | NO, TNF-α, IL-6 | Inhibited the release of pro-inflammatory mediators. mdpi.com |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory potential of isoquinoline derivatives is often linked to their ability to modulate key intracellular signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

Pre-clinical studies on isoquinoline analogues have demonstrated significant inhibitory effects on these pathways. For instance, a series of novel isoquinoline-1-carboxamide derivatives were evaluated for their anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.gov One potent compound, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), was found to suppress the production of pro-inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov Mechanistic studies revealed that HSR1101 attenuated the LPS-induced nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκB. nih.gov Furthermore, the compound inhibited the phosphorylation of key MAPK family members, including ERK1/2, JNK, and p38 MAPK, suggesting that its anti-inflammatory effects are mediated through the MAPKs/NF-κB signaling axis. nih.gov

Similarly, research on other heterocyclic compounds with structural resemblances, such as quinolines and psoralens, corroborates these findings. Quinolines have been reported to inhibit the NF-κB pathway, potentially by interfering with the DNA-binding activity of the p50 subunit. mdpi.com Studies on xanthotoxol (B1684193) (8-hydroxypsoralen), a furanocoumarin, showed it could decrease the production of inflammatory mediators in LPS-stimulated macrophages by suppressing the phosphorylation of IκBα, p38, and JNK, thereby inhibiting NF-κB activation. nih.govresearchgate.net These findings highlight a common mechanism for related heterocyclic structures and suggest that 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one likely shares the potential to modulate these critical inflammatory pathways.

In vitro and Ex vivo Immunomodulatory Effects

Beyond general anti-inflammatory actions, isoquinolinone derivatives have been investigated for more specific immunomodulatory activities. The immunoproteasome, a specialized form of the proteasome found in immune cells, is a key target for modulating immune responses, particularly in the context of hematologic malignancies.

A study focused on the design and synthesis of a new series of isoquinolinone derivatives as immunoproteasome inhibitors. nih.gov Among the synthesized compounds, an inhibitor with Ki values in the low micromolar to submicromolar range was identified, which targeted the chymotrypsin-like activities of both the constitutive proteasome (β5c) and the immunoproteasome (β1i and β5i) subunits. nih.gov Molecular modeling suggested that the compound acts as a single-site binder, docking into specific pockets of the catalytic subunits. nih.gov This research points to the potential of the isoquinolinone scaffold in developing targeted therapies for autoimmune diseases and cancers by selectively modulating immune cell function.

Further in vitro studies on related alkaloid structures have explored their effects on peripheral blood mononuclear cells (PBMCs). For example, a water-soluble derivative of the plant alkaloid ellipticine (B1684216) demonstrated immunomodulatory activity in human PBMCs by increasing the production of IL-6 while inhibiting the expression of IL-8. mdpi.com Such cytokine modulation indicates that these compounds can selectively alter immune signaling. While direct ex vivo studies on this compound are limited, the existing research on its analogues suggests a promising capacity to modulate immune cell activity and cytokine production.

Enzyme Inhibition Studies

The ability of isoquinoline-based compounds to inhibit specific enzymes is a cornerstone of their therapeutic potential, with significant research focused on enzymes involved in metabolic disorders and other signaling pathways.

α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into absorbable monosaccharides. Its inhibition is a validated therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. Numerous studies have highlighted the potent α-glucosidase inhibitory activity of the isoquinoline scaffold.

Research on various quinoline (B57606) and isoquinoline derivatives has consistently shown strong inhibitory potential, often surpassing that of the standard drug acarbose. For example, a series of quinoline–1,3,4-oxadiazole conjugates demonstrated low micromolar α-glucosidase inhibition, with IC50 values ranging from 15.85 to 63.59 µM.

Kinetic studies are crucial for understanding the mechanism of inhibition. These analyses have revealed that isoquinoline analogues can act through various modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. This mechanistic diversity allows for the fine-tuning of inhibitor design based on the desired therapeutic profile.

| Compound/Analogue Class | Reported IC50 Value (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Quinoline–1,3,4-oxadiazole conjugates | 15.85 - 63.59 | Not Specified | N/A |

| Indolo[1,2-b]isoquinoline derivatives | 3.44 - 41.24 | Mixed-type (reversible) | N/A |

| Quinoline linked benzothiazole (B30560) hybrids | 38.2 - 79.9 | Non-competitive | N/A |

The inhibitory action of isoquinoline alkaloids extends to other critical enzymes beyond α-glucosidase. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are primary targets in the management of Alzheimer's disease, as their inhibition increases the availability of the neurotransmitter acetylcholine.

A study investigating isoquinoline alkaloids from Cryptocarya species found that most of the isolated compounds showed greater inhibition towards BChE than AChE. nih.gov The phenanthrene-type alkaloid, 2-methoxyatherosperminine, was particularly potent against BChE, with an IC50 value of 3.95 μM. nih.gov

Furthermore, lipoxygenases (LOXs) are enzymes involved in the biosynthesis of pro-inflammatory leukotrienes and are considered targets for anti-inflammatory drugs. rsc.org While direct studies on isoquinolin-1-ones are sparse, research on structurally related heterocyclic compounds like coumarins and chalcones has demonstrated significant LOX inhibition, with IC50 values in the micromolar range. nih.gov This suggests that the this compound scaffold may also possess inhibitory activity against these and other signaling enzymes.

Structure-based drug design (SBDD) leverages the three-dimensional structure of a target enzyme to design and optimize potent and selective inhibitors. This approach is increasingly being applied to isoquinoline derivatives to enhance their therapeutic properties.

In the context of α-glucosidase inhibition, molecular docking and molecular dynamics simulations have been used to elucidate the binding interactions between quinoline-based inhibitors and the enzyme's active site. These studies have revealed that key interactions, such as hydrogen bonding and hydrophobic interactions with specific amino acid residues, are crucial for potent inhibition. This computational insight allows medicinal chemists to rationally design new analogues with improved affinity and selectivity.

Similarly, for immunoproteasome inhibitors, molecular modeling has been instrumental in understanding how isoquinolinone derivatives bind to the catalytic subunits. nih.gov By identifying the preferred binding sites and orientations, researchers can modify the chemical structure to maximize potency and selectivity for the immunoproteasome over the constitutive proteasome, potentially reducing off-target effects.

Antimicrobial and Antifungal Research

The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Isoquinoline alkaloids and their synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of activity against bacteria and fungi. numberanalytics.comingentaconnect.comresearchgate.net

The antibacterial activity of isoquinoline derivatives has been demonstrated against a wide range of both Gram-positive and Gram-negative bacteria. nih.gov A new class of alkynyl isoquinolines showed strong bactericidal activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Notably, these compounds were effective at reducing the intracellular MRSA load in macrophages, a key advantage over drugs like vancomycin. mdpi.com The proposed mechanism of action involves the perturbation of cell wall and nucleic acid biosynthesis. mdpi.com

In the realm of antifungal research, isoquinolin-1-one analogues have shown significant promise. Studies have demonstrated that these compounds can exhibit potent antifungal activity on their own or act synergistically with existing antifungal drugs like fluconazole. nih.gov One study identified an isoquinolone that, in combination with fluconazole, was active against several resistant clinical isolates of Candida albicans. nih.gov Other research has focused on designing novel 1-arylisoquinoline derivatives as fungicides against phytopathogenic fungi, with some compounds showing efficacy comparable to the commercial fungicide boscalid (B143098) against Alternaria alternata. researchgate.net

| Compound/Analogue Class | Target Organism | Reported Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Spathullin B (Isoquinoline Alkaloid) | Staphylococcus aureus | MIC: 1 µg/mL | nih.gov |

| Alkynyl Isoquinolines (HSN584) | Staphylococcus aureus (MRSA) | MIC: 0.5 µg/mL | mdpi.com |

| 1-Arylisoquinoline (Compound A13) | Alternaria alternata | EC50: 2.375 mg/L | researchgate.net |

| Isoquinolone 15 (+ Fluconazole) | Candida albicans (resistant) | EC50: 0.024 µM | nih.gov |

| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Various Fungi | Activity comparable to Fluconazole | nih.gov |

Antibacterial Spectrum and Efficacy (in vitro)

The isoquinoline framework is a key feature in many compounds exhibiting antibacterial properties. acs.org Research into various derivatives has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.

For instance, studies on tricyclic isoquinoline derivatives have shown antibacterial efficacy against several Gram-positive pathogens. mdpi.com Specifically, certain synthesized compounds displayed notable minimum inhibitory concentrations (MICs) against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Similarly, novel synthetic 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline has been evaluated against Pseudomonas aeruginosa, with MIC values ranging from 6.0 to 24.0 µg/mL depending on the testing medium. internationalscholarsjournals.com

The antibacterial activity of the broader 8-hydroxyquinoline (B1678124) class, which shares structural motifs with the target compound, is also well-established. These compounds are known to exert bactericidal effects against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. rroij.com The activity is often linked to their ability to chelate metal ions, which are essential for bacterial enzyme function. tsijournals.com

While specific data for this compound is not available, the data from its analogues suggest potential for antibacterial activity.

Table 1: In Vitro Antibacterial Activity of Selected Isoquinoline Analogues

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Tricyclic Isoquinoline Derivative 8d | Staphylococcus aureus | 16 | mdpi.com |

| Tricyclic Isoquinoline Derivative 8f | Staphylococcus aureus | 32 | mdpi.com |

| Tricyclic Isoquinoline Derivative 8f | Streptococcus pneumoniae | 32 | mdpi.com |

| Tricyclic Isoquinoline Derivative 8d | Enterococcus faecium | 128 | mdpi.com |

| Tricyclic Isoquinoline Derivative 8f | Enterococcus faecium | 64 | mdpi.com |

This table is interactive. Users can sort and filter the data.

Antifungal Efficacy against Pathogenic Fungi (in vitro)

The antifungal potential of isoquinoline and quinoline derivatives has also been a subject of investigation. Various analogues have demonstrated efficacy against a spectrum of pathogenic fungi.

For example, certain 5-substituted-8-hydroxyquinoline derivatives have been tested against Candida albicans and Aspergillus niger. tsijournals.com One derivative, 5-cyanomethyl-8-hydroxyquinoline, was particularly effective against Candida albicans with a MIC of approximately 62.5 µg/mL. tsijournals.com Fused isoxazoline/isoquinolinone hybrids have also been synthesized and evaluated for antifungal properties. mdpi.com One such isoxazolidine (B1194047) isoquinolinone hybrid demonstrated activity against all tested micromycetes and yeasts, with MICs ranging from 0.005 to 0.16 mg/mL, showing particularly promising results against Aspergillus niger. mdpi.com

Furthermore, aminoalkyl derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione have shown potent antifungal activity against Candida albicans. researchgate.net The general class of isoquinoline alkaloids has been recognized for its antifungal properties, suggesting that the core scaffold is a viable starting point for the development of new antifungal agents. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Isoquinoline and Quinoline Analogues

| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Azidomethyl-8-hydroxyquinoline | Candida albicans | >160 | tsijournals.com |

| 5-Cyanomethyl-8-hydroxyquinoline | Candida albicans | 62.5 | tsijournals.com |

| Isoxazolidine Isoquinolinone Hybrid 10 | Various micromycetes and yeasts | 5 - 160 | mdpi.com |

| Aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-dione 1 | Candida albicans | 16 | researchgate.net |

This table is interactive. Users can sort and filter the data.

Mechanisms of Antimicrobial Action

The mechanisms through which isoquinoline and quinoline derivatives exert their antimicrobial effects are multifaceted. For 8-hydroxyquinolines, a primary mechanism is believed to be the chelation of essential metal ions, thereby disrupting critical enzymatic processes within the microbial cells. rroij.comtsijournals.com

Other proposed mechanisms for isoquinoline alkaloids include the disruption of cell membrane integrity and the inhibition of key cellular processes. Some isoquinoline derivatives have been shown to down-regulate the expression of virulence factors in bacteria like Pseudomonas aeruginosa. internationalscholarsjournals.com For certain pyrimido-isoquinolin-quinone derivatives active against methicillin-resistant Staphylococcus aureus (MRSA), the antibacterial activity is explained by the steric, electronic, and hydrogen-bond acceptor properties of the compounds, suggesting interaction with specific molecular targets. nih.gov

Neuroprotective and Central Nervous System Activity Research

Isoquinoline alkaloids and their synthetic derivatives have emerged as a significant area of research for neurodegenerative diseases. nih.gov The isoquinolin-1-one core is found in compounds that act as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). doi.org Excessive PARP-1 activation is implicated in the neuronal cell death associated with conditions like cerebral ischemia.

Specifically, thieno[2,3-c]isoquinolin-5-one (TIQ-A) and its 5-hydroxy and 5-methoxy derivatives have shown powerful PARP-1 inhibitory activity with submicromolar IC50 values. doi.org In in vitro models of oxygen and glucose deprivation, these compounds significantly reduced neuronal injury, highlighting their neuroprotective potential. doi.org There is a strong correlation between their PARP-1 inhibitory potency and their neuroprotective efficacy. doi.org

Furthermore, a broad review of isoquinoline alkaloids indicates their potential to exert neuroprotective effects through various mechanisms, including anti-inflammatory action, reduction of oxidative stress, and modulation of intracellular signaling pathways. nih.gov For example, enantiomers of salsolinol, a tetrahydroisoquinoline, have demonstrated neuroprotective effects in in vitro models of Parkinson's disease. acs.org

Other Investigational Biological Activities

The structural framework of isoquinolines and quinolines is associated with a diverse range of other biological activities. The 8-hydroxyquinoline scaffold, in particular, is noted for its anticancer properties, which are often linked to its metal-chelating abilities and its capacity to induce oxidative stress in cancer cells. nih.govmdpi.com

Hybrids of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline moiety have been synthesized and evaluated for their anticancer activity. mdpi.com The introduction of the 8-hydroxyquinoline group was found to increase cytotoxicity against various cancer cell lines. mdpi.com Additionally, various isoquinoline derivatives have been investigated for a wide spectrum of pharmacological effects including anti-inflammatory, antioxidant, and antimalarial activities. acs.org The versatility of this chemical scaffold continues to make it an attractive target for drug discovery and development in multiple therapeutic areas. tandfonline.comnih.gov

Mechanistic Elucidation and Target Identification Research for 8 Hydroxy 6 Methoxy 2h Isoquinolin 1 One

Molecular Target Identification Methodologies

Identifying the direct molecular targets of a compound is a foundational step in understanding its mechanism of action. For a compound like 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one, several powerful techniques can be employed.

Affinity Chromatography: This technique is a cornerstone for target identification. It involves immobilizing a derivative of the compound of interest onto a solid support, such as agarose (B213101) beads. A cellular lysate is then passed over this support. Proteins that bind to the compound are retained, while others are washed away. The bound proteins can then be eluted and identified using mass spectrometry. This method allows for the isolation of proteins that directly interact with the small molecule in a complex biological sample.

Chemical Proteomics: This approach utilizes chemical probes to identify protein targets within their native cellular environment. A common strategy involves designing a probe molecule that is structurally similar to the compound of interest but also contains a reactive group and a reporter tag (e.g., biotin). After the probe is introduced to cells or cell lysates and interacts with its targets, the reporter tag is used to enrich the probe-protein complexes for subsequent identification by mass spectrometry. For instance, a study on the antibacterial agent HSN584, an alkynyl isoquinoline (B145761), utilized global proteomics to understand its effect on the S. aureus proteome. mdpi.com

These direct biochemical methods are invaluable for pinpointing the primary binding partners of novel compounds. nih.gov

Receptor Binding and Ligand-Target Interaction Studies

Once potential targets are identified, the next step is to validate and characterize the interaction between the ligand (this compound) and its target.

Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. Typically, a radiolabeled ligand with known affinity for the receptor is used in a competition experiment with the test compound. The ability of the test compound to displace the radiolabeled ligand indicates its binding affinity, often expressed as an IC50 or Ki value. For example, a series of novel isoquinolinone derivatives were evaluated for their binding affinity to multiple receptors, including dopamine (B1211576) D2 and various serotonin (B10506) (5-HT) receptors. nih.gov One compound, compound 13 , showed high affinity for D2, 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.gov Similarly, the isoquinoline derivative TASP0376377 was identified as a potent antagonist for the CRTH2 receptor with an IC50 of 19 nM. nih.gov

Molecular Docking and Structural Studies: Computational methods like molecular docking can predict the binding pose and interaction energies between a ligand and its target protein. These in silico studies help to visualize how the compound fits into the binding site and which amino acid residues are important for the interaction. X-ray crystallography or cryo-electron microscopy can provide high-resolution structural data of the ligand-target complex, offering definitive proof of the binding mode.

| Compound | Target Receptor | Binding Affinity (IC50/Ki) |

|---|---|---|

| Compound 13 (Isoquinolinone derivative) | Dopamine D2 | High Affinity |

| Compound 13 (Isoquinolinone derivative) | Serotonin 5-HT1A | High Affinity |

| Compound 13 (Isoquinolinone derivative) | Serotonin 5-HT2A | High Affinity |

| Compound 13 (Isoquinolinone derivative) | Serotonin 5-HT6 | High Affinity |

| Compound 13 (Isoquinolinone derivative) | Serotonin 5-HT7 | High Affinity |

| TASP0376377 (Isoquinoline derivative) | CRTH2 | 19 nM (IC50) |

Elucidation of Downstream Signaling Cascades and Cellular Responses

Binding of a ligand to its target typically initiates a cascade of downstream signaling events that ultimately lead to a cellular response.

The elucidation of these pathways often involves a combination of techniques. For example, a study on an isocoumarin (B1212949) derivative, 2-(8-Hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3) , which is structurally related to isoquinolinones, found that it induces the generation of reactive oxygen species (ROS). nih.gov This increase in ROS was associated with the upregulation of the p53 tumor suppressor and the p21 cyclin-dependent kinase inhibitor, leading to cell cycle arrest and necrotic cell death in breast cancer cells. nih.gov

Another example involves isoquinoline-tethered quinazoline (B50416) derivatives, which were found to inhibit the phosphorylation of HER2, a critical receptor tyrosine kinase in some cancers. rsc.org The representative compound 14f demonstrated more potent inhibition of HER2 phosphorylation at the cellular level compared to the known drug lapatinib. rsc.org

Studies on the bis-benzylisoquinoline alkaloid fangchinoline (B191232) showed that it can alleviate hepatic fibrosis by reducing the expression of profibrotic markers like COL1A1, COL1A2, and α-SMA. frontiersin.org

Gene Expression Profiling and Transcriptomic Analysis

To gain a broader understanding of the cellular response to a compound, genome-wide changes in gene expression can be analyzed.

Transcriptomic Analysis: Techniques like RNA sequencing (RNA-seq) or microarray analysis can provide a comprehensive snapshot of the transcriptome of cells treated with the compound. This can reveal entire pathways and biological processes that are modulated. For instance, a transcriptomic analysis of Dactylicapnos scandens was used to identify candidate genes involved in the biosynthesis of isoquinoline alkaloids. nih.gov This approach can also be applied to understand the effects of a compound on cells. For example, in a study on quinoline (B57606) and isoquinoline derivatives, changes in the expression of genes involved in apoptosis, such as TP53 and CDKN1A, were measured. mdpi.com Hybrids containing a 5,8-isoquinolinedione moiety showed a significant increase in the expression of the TP53 gene. mdpi.com

| Compound Class | Affected Gene | Observed Effect |

|---|---|---|

| 5,8-Isoquinolinedione hybrid | TP53 | Significant increase in gene expression |

| 5,8-Isoquinolinedione hybrid | CDKN1A | Highest increase in mRNA copies |

Proteomic and Metabolomic Investigations in Response to Isoquinolinone Treatment

While transcriptomics reveals changes at the mRNA level, proteomics and metabolomics provide insights into the functional consequences at the protein and metabolite levels.

Proteomic Investigations: This involves the large-scale study of proteins. In a study investigating the effect of the repurposed drug nitroxoline (B368727) on pancreatic cancer cells, shotgun proteomics identified 363 proteins that were affected by the treatment. nih.gov Integrative proteomic and functional analyses revealed that nitroxoline treatment led to the downregulation of the Na/K-ATPase pump and β-catenin, which was associated with impaired cell growth, migration, and invasion. nih.gov A study on the bis-benzylisoquinoline alkaloid fangchinoline used proteomics to explore its mechanisms of action in treating hepatic fibrosis, finding that it is related to the regulation of taurine (B1682933) metabolism. frontiersin.org

Metabolomic Investigations: This approach focuses on the comprehensive analysis of metabolites in a biological system. It can reveal changes in metabolic pathways in response to compound treatment. For example, the study on fangchinoline showed that it reversed changes in the levels of taurine and key enzymes that catalyze taurine synthesis, which was induced by liver fibrosis. frontiersin.org

By employing these multi-omics approaches, a detailed picture of the cellular perturbations caused by a compound like this compound can be constructed, leading to a thorough understanding of its mechanism of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic SAR Analysis of 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one Derivatives

A systematic SAR analysis of derivatives based on the this compound scaffold allows for the elucidation of key structural requirements for interaction with biological targets. By modifying various positions on the isoquinolinone ring, researchers can probe the electronic, steric, and hydrophobic requirements of the target's binding site.

Research on various isoquinolinone derivatives has demonstrated that the nature and position of substituents dramatically influence biological potency and selectivity. nih.gov For instance, in the context of anticancer activity, substitutions at the 3- and 4-positions of the isoquinolinone ring have been shown to be critical.

Studies on 3-arylisoquinolinones have revealed that the position of substituents on the aryl ring can lead to vast differences in activity. For example, meta-substituted 3-arylisoquinolinones have shown up to 700-fold greater cytotoxicity against various cancer cell lines compared to their para-substituted counterparts. nih.govnih.gov This suggests that for a hypothetical 3-aryl derivative of this compound, a meta-substituent on the aryl ring would likely confer significantly higher potency.

Furthermore, modifications to the isoquinolinone core itself are known to impact activity. For example, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, constraining a linear linker on the nitrogen atom of the isoquinolinone ring into a cyclic structure improved pharmacokinetic parameters while maintaining potency. nih.gov This indicates that substituents on the nitrogen at position 2 of the this compound scaffold could be optimized to enhance drug-like properties. The table below summarizes the generalized impact of substituent placement on the activity of isoquinolinone derivatives, based on established research.

| Position of Substitution | Type of Substituent | Observed Impact on Potency | Potential Target Class | Reference |

|---|---|---|---|---|

| C-3 (Aryl Ring) | Meta-positioned groups (e.g., -F, -OCH3) | Dramatically enhances antiproliferative activity | Tubulin | nih.gov, nih.gov |

| C-3 (Aryl Ring) | Para-positioned groups | Significantly lower activity compared to meta | Tubulin | nih.gov, nih.gov |

| N-2 | Cyclic structures (vs. linear) | Improves pharmacokinetic properties | PARP1 | nih.gov |

| C-4 | Aryl groups | Potent BET bromodomain (BRD4-BD1) inhibition | Bromodomains | researchgate.net |

The 8-hydroxy and 6-methoxy groups are critical functional moieties that are expected to play a significant role in the biological activity of the parent compound. The 8-hydroxy group, in particular, is a key feature in many biologically active quinoline (B57606) and isoquinoline (B145761) derivatives. nih.govnih.gov

The phenolic 8-hydroxy group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within a target's binding site. Its presence is often essential for activity; for example, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that a free hydroxyl group at this position is important for antifungal activity. rsc.org This group can also chelate metal ions, a property that contributes to the biological effects of many quinoline-based compounds.

The relatively rigid and planar structure of the isoquinolinone scaffold provides a fixed framework for the presentation of substituents, making their conformation crucial for target binding. nih.gov The orientation of substituents can determine whether a molecule fits optimally into a binding pocket.

Molecular modeling and experimental studies have shown that subtle changes in structure can have profound conformational effects. In the case of 3-arylisoquinolinones, the enhanced activity of meta-substituted analogues is attributed to their ability to occupy a specific subpocket within the colchicine-binding site of tubulin, an interaction that is sterically hindered for the para-substituted isomers. nih.govnih.govacs.org This highlights that the dihedral angle between the isoquinolinone core and any appended aryl groups is a critical determinant of biological activity.

For this compound, the orientation of the 8-hydroxy group relative to the rest of the molecule can influence its ability to form key hydrogen bonds. Intramolecular hydrogen bonding between the 8-hydroxy group and the nitrogen at position 2 or the keto group at position 1 could also affect the molecule's preferred conformation and, consequently, its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a powerful computational tool for understanding the relationship between the chemical structure and biological activity of a series of compounds. By developing mathematical models, QSAR can predict the activity of novel molecules, thereby guiding the design and optimization of drug candidates.

Predictive QSAR models have been successfully developed for various classes of isoquinoline and isoquinolinone derivatives, targeting enzymes like PARP and BET bromodomains. researchgate.netresearchgate.netnih.gov These models are typically built using a "training set" of compounds with known biological activities.

The process involves calculating a wide range of molecular descriptors for each compound in the training set. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. nih.gov For a series of this compound derivatives, a QSAR model could be developed to predict their potency as, for example, kinase inhibitors or anticancer agents. Such a model would help prioritize the synthesis of the most promising candidates, saving time and resources.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and rigorous statistical validation. semanticscholar.org Molecular descriptors are numerical values that encode different aspects of a molecule's structure. mdpi.com They can be categorized into several classes, as detailed in the table below.

| Descriptor Class | Description | Examples | Reference |

|---|---|---|---|

| Topological | Describe atomic connectivity in 2D (the molecular graph). | Molecular Weight, Connectivity Indices, Ring Counts | hufocw.org, mdpi.com |

| Geometrical (3D) | Describe the 3D spatial arrangement of atoms. | Molecular Surface Area, Molecular Volume, Shape Indices | hufocw.org |

| Electronic | Describe the electronic properties of the molecule. | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | hufocw.org |

| Hybrid/Physicochemical | Relate to bulk properties or a combination of factors. | LogP (Lipophilicity), Polar Surface Area (PSA), Molar Refractivity | hufocw.org |

Once a model is built, its statistical significance and predictive power must be thoroughly validated. basicmedicalkey.comInternal validation techniques, such as leave-one-out (LOO) cross-validation (q²), assess the model's robustness using the training set data. derpharmachemica.comExternal validation , where the model is used to predict the activity of a separate "test set" of compounds, is crucial for evaluating its real-world predictive ability (pred_r²). nih.govscispace.com A statistically sound QSAR model for isoquinolinone derivatives would typically have a high squared correlation coefficient (R²) for the training set, a high cross-validated q², and a high predictive r² for the external test set. japsonline.com These validation steps ensure that the model is not a result of chance correlation and can be reliably used to guide further drug discovery efforts. derpharmachemica.com

Pharmacophore Modeling and Design for Isoquinolinone Scaffolds

Pharmacophore modeling is a crucial computational technique in rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the broader class of isoquinolin-1-one derivatives, pharmacophore models have been successfully generated to elucidate their mechanism of action and guide the design of more potent analogs.

One notable study on isoquinolin-1-one derivatives as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, resulted in the development of a five-point pharmacophore model, designated as AAHRR. This model comprises:

Two Hydrogen Bond Acceptors (A): These are critical for forming hydrogen bonds with the target receptor, a key interaction for stabilizing the ligand-receptor complex.

One Hydrophobic feature (H): This region of the molecule interacts with non-polar pockets in the receptor, contributing to binding affinity.

Two Aromatic Rings (R): These planar structures are often involved in π-π stacking or hydrophobic interactions within the binding site.

Docking studies associated with this pharmacophore model have identified key amino acid residues, such as His15, Tyr59, Tyr151, Gly121, and Gly122, as being crucial for the binding of these inhibitors to TNF-α.

Ligand Efficiency and Druggability Assessment (Pre-clinical Conceptualization)

Beyond identifying the key structural features for biological activity, a thorough preclinical assessment involves evaluating the "druggability" of a compound. This assessment predicts the likelihood of a compound being successfully developed into an oral drug. Several metrics are employed to quantify this, with Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) being among the most critical.

Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. It provides an indication of how efficiently a molecule binds to its target, with higher values suggesting a more optimal interaction. The formula for LE is:

LE = -2.303 * RT * log(IC₅₀) / N

Where R is the gas constant, T is the absolute temperature, IC₅₀ is the half-maximal inhibitory concentration, and N is the number of non-hydrogen atoms.

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LiPE), relates the potency of a compound to its lipophilicity (logP). It is a valuable metric for assessing the quality of a compound, as excessive lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. The formula for LLE is:

LLE = pIC₅₀ - logP

Where pIC₅₀ is the negative logarithm of the IC₅₀ value.

A higher LLE value is generally desirable, indicating that the compound achieves its potency without excessive lipophilicity.

To illustrate the application of these metrics, the following interactive table presents hypothetical data for a series of isoquinolinone analogs. This data demonstrates how LE and LLE values can be used to compare and prioritize compounds during the lead optimization phase of drug discovery.

| Compound | Structure | IC₅₀ (nM) | pIC₅₀ | logP | Heavy Atoms (N) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| Analog 1 | This compound | 150 | 6.82 | 2.1 | 14 | 0.34 | 4.72 |

| Analog 2 | R = CH₃ | 100 | 7.00 | 2.5 | 15 | 0.33 | 4.50 |

| Analog 3 | R = Cl | 50 | 7.30 | 2.8 | 15 | 0.34 | 4.50 |

| Analog 4 | R = F | 80 | 7.10 | 2.3 | 15 | 0.33 | 4.80 |

| Analog 5 | R = OCH₃ | 200 | 6.70 | 2.0 | 16 | 0.30 | 4.70 |

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.

In this hypothetical series, while Analog 3 is the most potent (lowest IC₅₀), Analog 4 shows a more favorable balance of potency and lipophilicity, as indicated by its higher LLE. Such analyses are critical in guiding medicinal chemists to synthesize and test new derivatives with an improved druggability profile, ultimately increasing the probability of identifying a successful clinical candidate.

Computational Chemistry and in Silico Modeling for 8 Hydroxy 6 Methoxy 2h Isoquinolin 1 One

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Binding Mode Prediction and Interaction Analysis

For 8-Hydroxy-6-methoxy-2H-isoquinolin-1-one, molecular docking simulations can be employed to predict how it interacts with various biological targets. For instance, isoquinolinone derivatives have been investigated as inhibitors of various kinases. In a hypothetical docking study against a protein kinase, the 8-hydroxy and 6-methoxy groups would be crucial for forming specific interactions. The hydroxyl group could act as a hydrogen bond donor or acceptor, while the methoxy (B1213986) group could engage in hydrophobic interactions. The isoquinolinone core itself provides a rigid scaffold that fits into the binding pocket.

Key interactions could include hydrogen bonds with backbone residues in the hinge region of a kinase, a common binding motif for kinase inhibitors. The aromatic rings can form π-π stacking interactions with phenylalanine or tyrosine residues in the active site. A detailed analysis of the docked pose would reveal the precise nature of these interactions, including bond distances and the specific amino acid residues involved. For example, studies on similar isoindolin-1-one (B1195906) derivatives have shown binding affinities up to -10.1 kcal/mol, with hydrogen bonding to key amino acid residues.

| Interaction Type | Ligand Group | Protein Residue | Estimated Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | 8-Hydroxy | Asp145 (Backbone C=O) | 2.1 |

| Hydrogen Bond | 1-Keto | Lys67 (Side Chain NH3+) | 2.5 |

| π-π Stacking | Isoquinoline (B145761) Core | Phe144 | 3.8 |

| Hydrophobic | 6-Methoxy | Val55, Leu132 | N/A |

Virtual Screening for Analog Discovery and Lead Optimization

The isoquinolin-1-one scaffold is a valuable starting point for virtual screening campaigns to discover novel and more potent analogs. Large chemical databases can be computationally screened to identify compounds containing this core structure that also possess favorable binding energies and interaction profiles with a target of interest. This process can rapidly identify a diverse set of potential hits for further experimental testing.